molecular formula C5H11NO B058786 [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol CAS No. 1221274-33-4

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol

Cat. No.: B058786
CAS No.: 1221274-33-4
M. Wt: 101.15 g/mol
InChI Key: CVFJLNNLCHRICT-WHFBIAKZSA-N
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Description

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is a chiral cyclopropane derivative of high interest in pharmaceutical and organic chemistry research. This compound features both a primary alcohol (-CH2OH) and a primary amine (-CH2NH2) functional group attached to a rigid cyclopropane ring in a specific (1R,2R) stereochemistry. The presence of these two distinct, reactive sites on a strained carbocyclic framework makes it a valuable and versatile chiral building block or intermediate for the synthesis of more complex molecules . Researchers may utilize this compound in the development of novel active compounds, as the cyclopropane moiety is a common motif in medicinal chemistry known to influence a molecule's metabolic stability, potency, and conformational properties. The primary amine group can undergo reactions such as amide bond formation or reductive amination, while the alcohol can be oxidized or used in esterification reactions . As a chiral synthon, it can serve as a precursor for ligands in asymmetric catalysis or for the construction of constrained peptides. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant safety data sheet (SDS) before use, as handling of all chemicals requires appropriate safety precautions .

Properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFJLNNLCHRICT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-97-5
Record name rac-[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol
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Preparation Methods

Protection of Amine Precursors

The synthesis begins with protecting a primary amine, such as aniline, using trichloroethyl chloroformate (Troc-Cl) to form N-(2,2,2-trichloroethoxycarbonyl) derivatives. This step ensures chemoselectivity during subsequent reactions. For example, treatment of aniline 2 with Troc-Cl in tetrahydrofuran (THF) and triethylamine yields the Troc-protected intermediate 3 in 66% yield.

Cyclopropanealdehyde-Mediated Reductive Amination

Deprotection of 3 with hydrochloric acid generates a free amine 4 , which undergoes reductive amination with cyclopropanealdehyde. Sodium cyanoborohydride (NaBH4) in methanol/THF at 60°C facilitates imine formation and reduction, installing the aminomethyl group onto the cyclopropane ring. Boc protection (tert-butoxycarbonyl) of the resulting secondary amine stabilizes the intermediate 5 for subsequent steps.

Hydroxymethyl Group Introduction and Final Deprotection

The hydroxymethyl group is introduced via reduction of a ketone or aldehyde precursor. For instance, sodium borohydride (NaBH4) reduces a cyclopropane-bound aldehyde to the corresponding alcohol. Final deprotection with hydrochloric acid in methanol removes Boc and Troc groups, yielding [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol. This three-step sequence achieves an overall yield of 61–77%.

Corey–Chaykovsky Cyclopropanation

Cyclopropane Ring Formation

The Corey–Chaykovsky reaction constructs the cyclopropane core through [2+1] cycloaddition between a sulfonium ylide and an α,β-unsaturated ester. For example, methyl 4-vinylbenzoate 8 reacts with dimethylsulfonium methylide (generated from trimethylsulfonium iodide and potassium tert-butoxide) to form cyclopropane 9 in 57% yield.

Functional Group Interconversion

Hydrolysis of ester 9 with lithium hydroxide produces carboxylic acid 10 , which undergoes Curtius rearrangement via diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate. Quenching with tert-butanol yields Boc-protected amine 11 , subsequently hydrolyzed to the primary amine 12 . Simultaneous reduction of a second ester group (e.g., using LiAlH4) installs the hydroxymethyl moiety.

StepReagents/ConditionsYield (%)
CyclopropanationDimethylsulfonium methylide57
Curtius RearrangementDPPA, tert-butanol85
Amine DeprotectionHCl/MeOH87

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Assisted Cyclopropanation

Chiral oxazaborolidine catalysts enable asymmetric cyclopropanation of prochiral alkenes. For example, (S)-BINOL-derived catalysts induce >90% enantiomeric excess (ee) in the formation of trans-cyclopropanes, directly yielding the (1R,2R) configuration.

HPLC Resolution of Racemates

Racemic mixtures of this compound are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimized conditions with hexane/isopropanol (90:10) eluent achieve baseline separation (α = 1.52), providing both enantiomers in >99% ee.

Alternative Synthetic Pathways

Ring-Closing Metathesis

Olefin metathesis of dienes using Grubbs II catalyst forms cyclopropane rings, though yields remain modest (30–45%). Post-metathesis hydrogenation of exocyclic double bonds introduces hydroxymethyl groups, but stereochemical control is challenging.

Simmons–Smith Reaction

Reaction of zinc-copper couple with diiodomethane in the presence of a chiral diene provides cyclopropanes with 70–80% ee. However, functional group tolerance limits applicability to late-stage hydroxymethyl installation.

Comparative Analysis of Preparation Methods

MethodStepsOverall Yield (%)StereoselectivityScalability
Reductive Amination561–77ModerateIndustrial
Corey–Chaykovsky745–57HighPilot-scale
Chiral Resolution335–40>99% eeLaboratory
Simmons–Smith430–45LowResearch

Key trade-offs:

  • Reductive amination offers the shortest route but requires precise stoichiometry to avoid over-reduction.

  • Corey–Chaykovsky provides superior stereocontrol at the expense of lower yields due to intermediate purification demands.

  • Chiral resolution guarantees enantiopurity but suffers from material loss during separation .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopropyl compounds, including [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol, exhibit antimicrobial properties. For instance, research has shown that certain cyclopropane derivatives can inhibit bacterial growth in various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Antitumor Activity

Cyclopropyl derivatives are also being investigated for their antitumor potential. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines . The research focused on the design of N-substituted cyclopropylmethylamines, which showed selectivity towards certain serotonin receptors (5-HT2C_{2C}), linking their activity to potential therapeutic uses in treating tumors.

Neurological Disorders

The compound's structural features make it a candidate for developing treatments for neurological disorders. Research focusing on cyclopropane carboxamides has indicated their effectiveness in modulating neurotransmitter systems . Specifically, these compounds may influence serotonin and norepinephrine pathways, which are crucial in managing depression and anxiety disorders.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of cyclopropyl derivatives, including those based on this compound. The evaluation involved testing these compounds against various bacterial strains and tumor cell lines. Results indicated that specific modifications to the cyclopropane structure enhanced antimicrobial and cytotoxic activities significantly .

Case Study 2: Drug Development Process

In the context of drug development, a patent application described a novel process for synthesizing derivatives of this compound for use as antidepressants . This application emphasized the compound's potential as a precursor for more complex molecules targeting serotonin receptors.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The aminomethyl and hydroxymethyl groups play crucial roles in its interactions with target molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Stereochemical Variations

  • [(1S,2R)-rel-2-(Hydroxymethyl)cyclopropyl]methanol: This diastereomer differs in stereochemistry (1S,2R vs. 1R,2R), leading to distinct spatial arrangements. The inversion at C1 alters hydrogen-bonding capabilities and substrate recognition in asymmetric reactions .
  • ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol: Replacing the aminomethyl group with a benzyloxy substituent reduces basicity but increases lipophilicity.

Substituent Effects

  • Collision cross-section (CCS) predictions indicate a larger molecular footprint (127.7 Ų for [M+H]+) compared to the target compound, which lacks methyl groups .
  • [(1R,2R)-2-Thiophen-2-ylcyclopropyl]methanol: Incorporation of a thiophene ring introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) and alters electronic properties, which could enhance binding to metal ions or redox-active enzymes .

Functional Group Modifications

  • rac-tert-Butyl N-{[(1R,2R)-2-(Aminomethyl)cyclopropyl]methyl}carbamate: The tert-butyl carbamate protects the amine group, improving stability during synthetic steps. This derivative is a common precursor in peptide coupling reactions .
  • Cyprolidol (rel-Diphenyl[(1R,2R)-2-(4-pyridinyl)cyclopropyl]methanol): The diphenyl and pyridyl groups confer significant hydrophobicity and enable π-stacking or hydrogen bonding, making it a candidate for CNS-targeting drugs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Trends
[(1R,2R)-2-(Aminomethyl)cyclopropyl]methanol C₆H₁₁NO 129.16 -NH₂, -CH₂OH Moderate in polar solvents
[(1S,2R)-rel-2-(Hydroxymethyl)cyclopropyl]methanol C₅H₁₀O₂ 102.13 -CH₂OH (stereoisomer) High in DMSO/ethanol
[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol C₇H₁₅NO 129.20 -NH₂, -CH₂OH, -CH₃ Low water solubility
[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methanol C₈H₁₀OS 162.23 -CH₂OH, thiophene Soluble in THF/DCM

Key Research Findings

  • Steric vs. Electronic Effects: Methyl groups (e.g., [1-(aminomethyl)-2,2-dimethylcyclopropyl]methanol) reduce reactivity but improve metabolic stability .
  • Stereochemical Impact : The 1R,2R configuration enhances enantioselectivity in catalysis compared to 1S,2R isomers .
  • Pharmacophore Potential: Thiophene and pyridyl substituents expand applications in drug design by introducing heterocyclic pharmacophores .

Biological Activity

[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a three-membered cyclopropyl ring with an aminomethyl group. Its molecular formula is C5_5H11_{11}N, and it has a molecular weight of approximately 101.15 g/mol. The stereochemistry of the compound plays a critical role in its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it acts as an inhibitor of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. Inhibition of these enzymes can lead to significant physiological effects, such as modulation of neurotransmitter release and smooth muscle contraction .

Table 1: Summary of Biological Targets and Activities

Biological TargetActivity DescriptionReference
PhosphodiesteraseInhibition leading to altered cellular signaling
ReceptorsPotential selective binding and modulation
EnzymesInteraction studies indicating potential therapeutic uses

Therapeutic Applications

Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its influence on neurotransmitter systems. Its structural similarity to other bioactive compounds suggests potential use as a scaffold for drug design targeting specific receptors or enzymes involved in these conditions .

Case Studies

  • Neurological Disorders : A study investigated the effects of various cyclopropyl derivatives on serotonin receptors, revealing that modifications to the aminomethyl group could enhance receptor selectivity and potency. This suggests that this compound could be developed into a selective ligand for serotonin receptor subtypes .
  • Cancer Therapy : Another research effort highlighted the potential anticancer properties of compounds structurally related to this compound. These studies focused on their ability to induce apoptosis in cancer cells, demonstrating promising cytotoxic effects against specific tumor types .

Experimental Studies

Experimental assays have been conducted to evaluate the biological activity of this compound:

  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit phosphodiesterase activity using recombinant enzyme preparations. Results indicated significant inhibition at micromolar concentrations, supporting its role as a potential therapeutic agent .
  • Binding Affinity Studies : Radiolabeled binding assays demonstrated that this compound binds selectively to certain receptors, with calculated Ki values indicating strong affinity for target sites relevant to neurological functions .

Q & A

Q. What are the key stereoselective synthesis strategies for [(1R,2R)-2-(aminomethyl)cyclopropyl]methanol?

Methodological Answer: Stereoselective synthesis often employs lithium carbenoid-mediated cyclopropanation or reductive amination. For example:

  • Lithium carbenoid cyclopropanation (): Reacting allylic alkylates with CH₂I₂ or CH₂Br₂ yields cyclopropane derivatives (33–49% yields). The stereochemistry is controlled by the carbenoid’s reactivity and substrate geometry.
  • Reductive amination (): Using LiAlH₄ in THF reduces intermediates to achieve the (1R,2R) configuration. Hydrolysis and recrystallization ensure purity.

Q. Table 1: Representative Synthesis Conditions

MethodReagents/ConditionsYield (%)Stereochemical OutcomeReference
Carbenoid cyclopropanationCH₂I₂, Li-based reagents33–49(1R*,2R*)
Reductive aminationLiAlH₄, THF, hydrolysis16–49(1R,2R)

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and amino/hydroxyl groups (δ 1.5–3.5 ppm). confirms structural matches via literature comparisons.
  • Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight (177.25 g/mol, ) and fragmentation patterns.
  • Chromatography : Gas chromatography () or chiral HPLC distinguishes stereoisomers.

Q. What are the stability considerations and optimal storage conditions for this compound?

Methodological Answer:

  • Stability : The compound is hygroscopic due to polar functional groups. notes moderate solubility in polar solvents, suggesting degradation via hydrolysis or oxidation.
  • Storage : Store under inert gas (N₂/Ar) at –20°C. Use amber vials to prevent photodegradation.

Q. What common functional group transformations are feasible for this compound?

Methodological Answer:

  • Amino group : Acylation (e.g., tert-butyl carbamate formation, ) or sulfonylation (e.g., ).
  • Hydroxyl group : Esterification (e.g., acetate formation, ) or oxidation to aldehydes ().

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence reactivity in cyclopropane ring-opening reactions?

Methodological Answer: The stereochemistry dictates ring strain distribution and nucleophilic attack sites. For example:

  • Steric effects : The (1R,2R) configuration may hinder attack on the cyclopropane’s convex face, favoring regioselective ring-opening ().
  • Pharmacological relevance : Analogous (1R,2R) configurations in drugs like Tasimelteon () show enhanced receptor binding due to spatial compatibility.

Q. What computational modeling approaches predict conformational stability?

Methodological Answer:

  • DFT calculations : Optimize geometry using software (e.g., Gaussian) to assess cyclopropane ring strain (angle deviations ~60°).
  • Molecular dynamics : Simulate solvent interactions to predict solubility ().

Q. What pharmacological screening protocols evaluate bioactivity?

Methodological Answer:

  • In vitro assays : Use serotonin/norepinephrine reuptake inhibition models (analogous to Milnacipran, ).
  • Receptor binding : Radioligand displacement assays for CNS targets (e.g., sleep regulators, ).

Q. How to resolve contradictory yield data in cyclopropanation reactions using CH₂I₂ vs. CH₂Br₂?

Methodological Answer: shows higher yields with CH₂I₂ (49%) vs. CH₂Br₂ (33%). Potential factors:

  • Halide leaving ability : I⁻ is a better leaving group, accelerating carbenoid formation.
  • Side reactions : Br₂ may cause undesired alkylation. Mitigate via temperature control (–78°C) or catalyst tuning.

Q. What catalytic systems improve enantiomeric excess (ee) in synthesis?

Methodological Answer:

  • Chiral ligands : Use (R)-BINOL or Jacobsen catalysts for asymmetric cyclopropanation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures ().

Q. What analytical challenges exist in distinguishing diastereomers?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based columns () with polar mobile phases.
  • NOE NMR : Correlate spatial proton interactions to confirm stereochemistry ().

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